6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride

Description

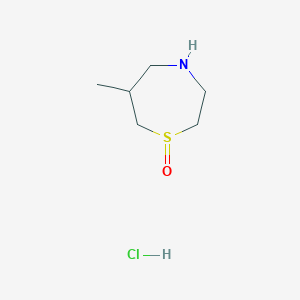

6-Methyl-1λ⁴,4-thiazepan-1-one hydrochloride is a sulfur- and nitrogen-containing heterocyclic compound with a seven-membered thiazepane ring system. The molecule features a methyl substituent at the 6-position and a ketone group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

6-methyl-1,4-thiazepane 1-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS.ClH/c1-6-4-7-2-3-9(8)5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHVNFRMRFBCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 1-methylpiperidin-4-one , a commercially available cyclic ketone, which serves as a backbone for ring expansion and functional group transformations.

- Intermediates such as 1-methyl-4-(nitromethyl)piperidin-4-ol and 4-(aminomethyl)-1-methylpiperidin-4-ol are generated through condensation and reduction steps, respectively.

Stepwise Preparation Method (Based on CN114507184A)

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 1-methylpiperidin-4-one with nitromethane | Room temperature, alkaline conditions, 48 h | Yields 1-methyl-4-(nitromethyl)piperidin-4-ol after purification |

| 2 | Catalytic hydrogenation of nitro group | Solvent: alkyl alcohols, THF, dioxane, or dichloromethane; catalyst under hydrogen atmosphere, 20 h | Produces 4-(aminomethyl)-1-methylpiperidin-4-ol; filtration through diatomaceous earth |

| 3 | Formation of 6-methyl-1lambda4,4-thiazepan-1-one hydrochloride | Solvent: glacial acetic acid, DCM, or THF; acidification and crystallization | Final product isolated by cooling and crystallization as hydrochloride salt |

This method emphasizes mild reaction conditions, safety, and environmental friendliness, with a short synthetic route and high yield, making it suitable for industrial scale-up.

Alternative Approaches and Coupling Techniques

Peptide Coupling and Azide Formation (Based on WO2021074138A1)

Activation of carboxylic acid precursors using peptide coupling reagents such as:

- Propanephosphonic acid anhydride (T3P)

- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

These reagents facilitate azide formation and subsequent rearrangements, including Curtius rearrangement, to generate key intermediates leading to the thiazepanone core.

Solvents such as dichloromethane or toluene are used, with reaction temperatures maintained around 100 °C for 12–20 hours to ensure complete conversion.

The process may involve one-pot transformations to improve yield and purity, although phosphorous salt impurities from reagents like DPPA (diphenylphosphoryl azide) can affect isolated yields (~60% reported).

This approach integrates Suzuki coupling for aromatic substitutions and guanylation steps for functional group introduction, demonstrating the versatility of the synthetic strategy.

Process Optimization and Industrial Considerations

The method described in CN114507184A highlights improvements over older routes that used more toxic reagents (e.g., ethyl acrylate), involved lengthy reaction steps, and required harsh hydrolysis conditions with high equipment demands.

The newer synthetic route is characterized by:

- Shorter synthesis time

- Mild and safe reaction conditions

- Higher overall yield

- Lower cost and environmental impact

- Ease of scale-up for industrial production

The final hydrochloride salt is obtained by cooling and crystallization, facilitating purification and handling.

Summary Table of Preparation Methods

Research Findings and Notes

The use of propanephosphonic acid anhydride (T3P) and carbodiimide coupling agents is effective for azide formation and subsequent rearrangements, but care must be taken to remove phosphorous byproducts.

Suzuki coupling protocols enable selective aromatic substitutions, enhancing molecular diversity for related compounds.

The new synthetic route using 1-methylpiperidin-4-one avoids toxic reagents and complex hydrolysis steps, significantly improving safety and environmental impact.

Reaction monitoring by HPLC and TLC is critical to ensure complete conversion and minimize side products.

Cooling crystallization of the hydrochloride salt aids in obtaining a stable, pure final product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazepane derivatives.

Substitution: Various substituted thiazepane derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 6-methyl-1λ⁴,4-thiazepan-1-one hydrochloride, highlighting differences in substituents, ring systems, and reported applications:

Key Observations:

- Ring Systems : Unlike benzodithiazine or benzodioxathiepin derivatives, 6-methyl-1λ⁴,4-thiazepan-1-one hydrochloride lacks fused aromatic rings, which may reduce its π-π stacking interactions but improve solubility .

- Functional Groups : The ketone group in the thiazepane ring differentiates it from tricyclic amines like amitriptyline, which rely on amine groups for receptor binding .

- Biological Activity: While benzodithiazine derivatives exhibit antimicrobial properties, thiazepane analogues are less studied.

Physicochemical Properties

No direct data for 6-methyl-1λ⁴,4-thiazepan-1-one hydrochloride are available in the evidence. However, comparisons can be inferred:

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, amitriptyline hydrochloride shows stability in polar solvents under validated HPLC conditions .

- Stability : Thiazepane rings are typically less prone to oxidation compared to benzodioxathiepins (e.g., endosulfan), which degrade into toxic metabolites .

Analytical Methods

RP-HPLC methods validated for amitriptyline hydrochloride (Table 6: accuracy data ; Table 8: stability ) could be adapted for analyzing 6-methyl-1λ⁴,4-thiazepan-1-one hydrochloride, provided column selectivity and mobile phase adjustments are optimized for its unique structure.

Biological Activity

Overview

6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride is a chemical compound with the molecular formula C6H14ClNOS and a molecular weight of 183.69 g/mol. It is characterized by a seven-membered ring structure that includes sulfur and nitrogen, which contributes to its unique biological properties. This compound has garnered interest for its potential biological activities , particularly in the fields of pharmacology and biochemistry .

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Reaction of suitable amines with thioesters or thiolactones in the presence of a base.

- Use of moderate temperatures and inert atmospheres to minimize side reactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound demonstrates effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.

- Antifungal Activity : Preliminary research indicates potential antifungal effects, which could be beneficial in treating fungal infections.

- Caspase Activation : A notable discovery is its role as an activator of caspases, which are crucial in the process of apoptosis (programmed cell death). This mechanism suggests potential applications in cancer therapy, where inducing apoptosis in malignant cells is desirable .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to downstream effects that influence cellular processes such as apoptosis and microbial resistance .

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as a broad-spectrum antimicrobial agent.

- Caspase Activation Study : A study focusing on its apoptotic properties demonstrated that the compound effectively activates caspases in cancer cell lines, leading to increased rates of apoptosis compared to control groups. This finding supports its potential use in cancer therapies aimed at enhancing cell death in tumors .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Seven-membered ring | Antimicrobial, Antifungal, Caspase activator |

| Thiazolidine | Five-membered ring | Limited biological activity |

| Thiazine | Six-membered ring | Some antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-1lambda4,4-thiazepan-1-one hydrochloride, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazepane ring formation, followed by methylation and hydrochlorination. Key steps include cyclization using thiourea derivatives and alkylation agents under controlled pH (e.g., 8–10). Purification challenges arise due to byproducts like sulfoxides; column chromatography with polar solvents (e.g., methanol/dichloromethane) or recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography for absolute configuration. FT-IR can confirm the presence of the thiazepanone ring (C=O stretch ~1680 cm⁻¹) and hydrochloride salt (N–H stretch ~2500 cm⁻¹). Purity should be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. The hydrochloride salt may release HCl vapors under heat; ensure neutralization protocols for spills (e.g., sodium bicarbonate). Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Optimize formulations using co-solvents (e.g., PEG-400) or lipid-based carriers. Conduct parallel assays: in vitro receptor-binding studies (e.g., GABA-A modulation ) and in vivo behavioral tests (e.g., rodent anxiety models) with plasma concentration monitoring via LC-MS/MS to correlate exposure and effect .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design (pH 1–10, 25–60°C) with HPLC stability-indicating methods. Monitor degradation products (e.g., hydrolyzed thiazepanone rings) and apply Arrhenius kinetics to predict shelf-life. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydrochloride salt enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack by amines or thiols. Compare reactivity with freebase forms using kinetic studies (e.g., UV-Vis monitoring at 300 nm). Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts reaction rates due to polarity effects on ion pairing .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

- Methodological Answer : Implement chiral HPLC for real-time monitoring and use asymmetric catalysts (e.g., BINAP-metal complexes) during cyclization. Optimize crystallization conditions (e.g., solvent polarity gradients) to isolate the desired enantiomer. Statistical process control (SPC) tools can identify critical parameters (e.g., reaction temperature ±2°C) affecting purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.